molecular formula C18H28O2S2 B14259411 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane CAS No. 437716-35-3

8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane

Cat. No.: B14259411
CAS No.: 437716-35-3
M. Wt: 340.5 g/mol
InChI Key: AKJFPXHWNBAKLK-UHFFFAOYSA-N
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Description

8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a 1,3-dithiane moiety and a 1,4-dioxaspirodecane ring system. The compound’s molecular formula is C18H28O2S2, and it has a molecular weight of 340.54 g/mol . The compound’s structure and properties make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the 1,3-dithiane moiety. This can be achieved through the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The cyclohexyl group is then introduced through a cyclization reaction, followed by the formation of the spirocyclic structure through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dithiolane derivatives, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The dithiane moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in the compound’s biological activity by enhancing its stability and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is unique due to its combination of a dithiane moiety and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

437716-35-3

Molecular Formula

C18H28O2S2

Molecular Weight

340.5 g/mol

IUPAC Name

8-[4-(1,3-dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C18H28O2S2/c1-12-21-17(22-13-1)16-4-2-14(3-5-16)15-6-8-18(9-7-15)19-10-11-20-18/h14-15H,1-13H2

InChI Key

AKJFPXHWNBAKLK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C2CCC(CC2)C3CCC4(CC3)OCCO4)SC1

Origin of Product

United States

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